Cas no 1286268-05-0 (Tert-butyl 3-amino-4-(4-chlorophenoxy)benzoate)

Tert-butyl 3-amino-4-(4-chlorophenoxy)benzoate is a benzoate derivative featuring both an amino group and a 4-chlorophenoxy substituent. This compound serves as a versatile intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. The tert-butyl ester group enhances stability and solubility, facilitating further functionalization. The presence of the amino group allows for selective modifications, while the 4-chlorophenoxy moiety contributes to its potential bioactivity. Its well-defined structure and high purity make it suitable for research applications requiring precise chemical building blocks. The compound is typically handled under controlled conditions due to its reactive functional groups.
Tert-butyl 3-amino-4-(4-chlorophenoxy)benzoate structure
1286268-05-0 structure
Product name:Tert-butyl 3-amino-4-(4-chlorophenoxy)benzoate
CAS No:1286268-05-0
MF:C17H18ClNO3
MW:319.782723903656
CID:5655614
PubChem ID:150085366

Tert-butyl 3-amino-4-(4-chlorophenoxy)benzoate Chemical and Physical Properties

Names and Identifiers

    • 1286268-05-0
    • tert-butyl 3-amino-4-(4-chlorophenoxy)benzoate
    • EN300-27722796
    • Tert-butyl 3-amino-4-(4-chlorophenoxy)benzoate
    • Inchi: 1S/C17H18ClNO3/c1-17(2,3)22-16(20)11-4-9-15(14(19)10-11)21-13-7-5-12(18)6-8-13/h4-10H,19H2,1-3H3
    • InChI Key: DSCQSSWAJJXXKR-UHFFFAOYSA-N
    • SMILES: ClC1C=CC(=CC=1)OC1C=CC(=CC=1N)C(=O)OC(C)(C)C

Computed Properties

  • Exact Mass: 319.0975211g/mol
  • Monoisotopic Mass: 319.0975211g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 22
  • Rotatable Bond Count: 5
  • Complexity: 375
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.2
  • Topological Polar Surface Area: 61.6Ų

Tert-butyl 3-amino-4-(4-chlorophenoxy)benzoate Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-27722796-0.05g
tert-butyl 3-amino-4-(4-chlorophenoxy)benzoate
1286268-05-0 95.0%
0.05g
$395.0 2025-03-20
Enamine
EN300-27722796-1g
tert-butyl 3-amino-4-(4-chlorophenoxy)benzoate
1286268-05-0
1g
$470.0 2023-09-10
Enamine
EN300-27722796-1.0g
tert-butyl 3-amino-4-(4-chlorophenoxy)benzoate
1286268-05-0 95.0%
1.0g
$470.0 2025-03-20
Enamine
EN300-27722796-0.1g
tert-butyl 3-amino-4-(4-chlorophenoxy)benzoate
1286268-05-0 95.0%
0.1g
$414.0 2025-03-20
Enamine
EN300-27722796-2.5g
tert-butyl 3-amino-4-(4-chlorophenoxy)benzoate
1286268-05-0 95.0%
2.5g
$923.0 2025-03-20
Enamine
EN300-27722796-0.5g
tert-butyl 3-amino-4-(4-chlorophenoxy)benzoate
1286268-05-0 95.0%
0.5g
$451.0 2025-03-20
Enamine
EN300-27722796-5.0g
tert-butyl 3-amino-4-(4-chlorophenoxy)benzoate
1286268-05-0 95.0%
5.0g
$1364.0 2025-03-20
Enamine
EN300-27722796-0.25g
tert-butyl 3-amino-4-(4-chlorophenoxy)benzoate
1286268-05-0 95.0%
0.25g
$432.0 2025-03-20
Enamine
EN300-27722796-10.0g
tert-butyl 3-amino-4-(4-chlorophenoxy)benzoate
1286268-05-0 95.0%
10.0g
$2024.0 2025-03-20
Enamine
EN300-27722796-10g
tert-butyl 3-amino-4-(4-chlorophenoxy)benzoate
1286268-05-0
10g
$2024.0 2023-09-10

Tert-butyl 3-amino-4-(4-chlorophenoxy)benzoate Related Literature

Additional information on Tert-butyl 3-amino-4-(4-chlorophenoxy)benzoate

Comprehensive Overview of Tert-butyl 3-amino-4-(4-chlorophenoxy)benzoate (CAS No. 1286268-05-0)

Tert-butyl 3-amino-4-(4-chlorophenoxy)benzoate (CAS No. 1286268-05-0) is a specialized organic compound widely utilized in pharmaceutical and agrochemical research. Its unique molecular structure, featuring a tert-butyl ester group and a 4-chlorophenoxy moiety, makes it a valuable intermediate in the synthesis of bioactive molecules. Researchers often explore its applications in drug discovery, particularly in the development of kinase inhibitors and anti-inflammatory agents, aligning with current trends in precision medicine and targeted therapy.

The compound’s amino and ester functional groups contribute to its reactivity, enabling modifications for diverse applications. Recent studies highlight its role in optimizing ADME properties (Absorption, Distribution, Metabolism, and Excretion) of drug candidates, a critical focus in modern pharmacokinetics. With the growing demand for small-molecule therapeutics, Tert-butyl 3-amino-4-(4-chlorophenoxy)benzoate has garnered attention for its potential in addressing unmet medical needs, such as chronic inflammatory diseases and oncology targets.

From an industrial perspective, this compound is synthesized through multi-step organic reactions, often involving Pd-catalyzed cross-coupling or nucleophilic aromatic substitution. Its high purity and stability under standard conditions make it suitable for scalable production. Environmental and safety considerations are also paramount, with researchers emphasizing green chemistry principles to minimize waste and energy consumption during synthesis.

In the context of AI-driven drug discovery, Tert-butyl 3-amino-4-(4-chlorophenoxy)benzoate is frequently referenced in cheminformatics databases. Its structural features are analyzed using machine learning algorithms to predict biological activity, reflecting the intersection of computational chemistry and experimental research. This synergy accelerates the identification of novel drug candidates, addressing the rising demand for cost-effective and time-efficient R&D solutions.

For researchers seeking CAS 1286268-05-0 suppliers or Tert-butyl 3-amino-4-(4-chlorophenoxy)benzoate synthesis protocols, it is essential to verify certificates of analysis (CoA) and regulatory compliance. The compound’s applications in high-throughput screening (HTS) and combinatorial chemistry further underscore its relevance in contemporary drug development pipelines. As the pharmaceutical industry evolves, this compound remains a cornerstone for innovation in medicinal chemistry and biomolecular engineering.

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